molecular formula C22H23NO2 B5198104 1-(4-nitrophenyl)-3-phenyladamantane

1-(4-nitrophenyl)-3-phenyladamantane

Cat. No.: B5198104
M. Wt: 333.4 g/mol
InChI Key: RSNUODORWAMYFR-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-3-phenyladamantane is a useful research compound. Its molecular formula is C22H23NO2 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-nitrophenyl)-3-phenyladamantane is 333.172878976 g/mol and the complexity rating of the compound is 511. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(4-nitrophenyl)-3-phenyladamantane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-nitrophenyl)-3-phenyladamantane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)-3-phenyladamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-23(25)20-8-6-19(7-9-20)22-13-16-10-17(14-22)12-21(11-16,15-22)18-4-2-1-3-5-18/h1-9,16-17H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNUODORWAMYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and logP values of nitrophenyl adamantanes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and LogP Values of Nitrophenyl Adamantanes

Abstract

The adamantane scaffold, a rigid and lipophilic diamondoid hydrocarbon, has become a privileged motif in medicinal chemistry, valued for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2] When combined with electronically active pharmacophores like the nitrophenyl group, it creates a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive exploration of two fundamental physicochemical properties of nitrophenyl adamantanes: molecular weight and the n-octanol/water partition coefficient (LogP). Aimed at researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, computational methods, and experimental protocols for determining these crucial parameters that govern a drug candidate's behavior, from synthesis to its ultimate biological effect.

The Adamantane Scaffold: A "Lipophilic Bullet" in Drug Design

First isolated from petroleum in 1933, adamantane (tricyclo[3.3.1.1³⁷]decane) is a perfectly symmetrical, strain-free, and exceptionally stable hydrocarbon.[3] Its unique three-dimensional structure confers several advantageous properties that medicinal chemists exploit:

  • Lipophilicity: The bulky, all-carbon cage of adamantane is highly lipophilic.[4] Incorporating this moiety into a drug candidate can significantly increase its ability to cross lipid membranes, such as the blood-brain barrier, and interact with hydrophobic pockets in target proteins.[1][2] The inclusion of an adamantyl group is estimated to raise the calculated LogP (cLogP) of a compound by approximately 3.1 log units.[5]

  • Metabolic Stability: The adamantane core is resistant to metabolic degradation due to its lack of easily oxidizable C-H bonds, which can protect adjacent functional groups and increase a drug's plasma half-life.[1][5]

  • Rigid Scaffolding: Unlike flexible alkyl chains, the adamantane cage acts as a rigid anchor. This allows for the precise positioning of pharmacophoric groups to optimize binding interactions with biological targets.[5]

These properties have led to the successful development of several FDA-approved drugs, including the antiviral amantadine and the Alzheimer's drug memantine, cementing adamantane's status as a "privileged scaffold" in medicinal chemistry.[1][2][6]

The Nitrophenyl Moiety: An Electronic Modulator

The nitrophenyl group is another key player in drug design, primarily due to the strong electron-withdrawing nature of the nitro group (–NO₂).[7] Its inclusion can profoundly influence a molecule's properties:

  • Modulation of Pharmacodynamics: The nitro group can alter the electronic distribution within a molecule, affecting its ability to bind to receptors or inhibit enzymes.[7]

  • Bio-reductive Activation: In some cases, the nitro group can be reduced by enzymes in hypoxic environments (low oxygen), such as those found in solid tumors or certain bacteria, to generate cytotoxic species. This makes it a valuable component for hypoxia-activated prodrugs.[8]

  • Influence on Physicochemical Properties: While the nitro group is polar, its overall effect on lipophilicity can be complex and context-dependent. It often serves to balance the high lipophilicity of scaffolds like adamantane.[7][9]

Despite its utility, the nitro group is sometimes flagged as a potential "toxicophore" due to concerns about mutagenicity, requiring careful evaluation during drug development.[10]

Synthesis of Nitrophenyl Adamantane Derivatives

Nitrophenyl adamantanes are typically synthesized through straightforward condensation reactions, linking a functionalized adamantane core to a nitrophenyl moiety. A common approach involves the reaction of an adamantane derivative (e.g., an amine or acyl chloride) with a corresponding nitrophenyl partner.[11]

Generalized Synthetic Workflow

The diagram below illustrates a common synthetic pathway for creating an amide linkage between an adamantane core and a nitrophenyl group.

G cluster_0 Reactant Preparation cluster_1 Condensation Reaction cluster_2 Workup & Purification AdamantaneCOOH Adamantane-1-carboxylic acid AdamantaneCOCl Adamantane-1-carbonyl chloride AdamantaneCOOH->AdamantaneCOCl Acylation ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->AdamantaneCOCl ReactionVessel Reaction in Inert Solvent (e.g., THF) AdamantaneCOCl->ReactionVessel Nitroaniline Nitroaniline Nitroaniline->ReactionVessel Product N-(Nitrophenyl)adamantane-1-carboxamide ReactionVessel->Product Amide Bond Formation Purification Purification (e.g., Recrystallization, Column Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of N-(Nitrophenyl)adamantane-1-carboxamide.

Experimental Protocol: Synthesis of N-(4-nitrophenyl)adamantane-1-carboxamide

This protocol is a representative example based on established chemical literature.[11][12]

  • Preparation of Adamantane-1-carbonyl chloride:

    • To a solution of adamantane-1-carboxylic acid (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL), add two drops of N,N-dimethylformamide (DMF).

    • Slowly add thionyl chloride (1.2 mmol) to the mixture at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 3 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride intermediate, which can be used directly in the next step.

  • Amide Coupling:

    • Dissolve the crude adamantane-1-carbonyl chloride (1.0 mmol) in anhydrous THF (10 mL).

    • Add 4-nitroaniline (1.0 mmol) and triethylamine (1.5 mmol) to the solution.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by recrystallization from ethanol or by column chromatography on silica gel to obtain the pure N-(4-nitrophenyl)adamantane-1-carboxamide.

    • Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Molecular Weight Determination

The molecular weight (MW) is the mass of one mole of a substance, expressed in grams per mole ( g/mol ). It is a fundamental property required for all stoichiometric calculations, solution preparation, and analytical characterizations.

Protocol: Calculation of Molecular Weight

The molecular weight is calculated by summing the atomic masses of all atoms in the molecule's chemical formula.[13][14] Let's calculate the MW for N-(4-nitrophenyl)adamantane-1-carboxamide.

  • Determine the Molecular Formula:

    • Adamantane-1-carboxamide group: C₁₁H₁₅NO

    • 4-nitrophenyl group attached to the nitrogen, replacing one H: C₆H₄N₁O₂

    • Combine and subtract the atoms of water (H₂O) lost during amide bond formation (this is already accounted for in the fragments above).

    • Total Formula: C₁₇H₂₀N₂O₃

  • List the Atomic Masses of Constituent Elements:

    • Carbon (C): 12.011 g/mol

    • Hydrogen (H): 1.008 g/mol

    • Nitrogen (N): 14.007 g/mol

    • Oxygen (O): 15.999 g/mol

  • Calculate the Total Mass for Each Element:

    • Mass of Carbon: 17 atoms * 12.011 g/mol = 204.187 g/mol

    • Mass of Hydrogen: 20 atoms * 1.008 g/mol = 20.160 g/mol

    • Mass of Nitrogen: 2 atoms * 14.007 g/mol = 28.014 g/mol

    • Mass of Oxygen: 3 atoms * 15.999 g/mol = 47.997 g/mol

  • Sum the Masses to Find the Molecular Weight:

    • MW = 204.187 + 20.160 + 28.014 + 47.997 = 300.358 g/mol

Table of Molecular Weights for Representative Nitrophenyl Adamantanes
Compound NameMolecular FormulaMolecular Weight ( g/mol )
1-(4-Nitrophenyl)adamantaneC₁₆H₁₉NO₂257.33
N-(4-Nitrophenyl)adamantane-1-carboxamideC₁₇H₂₀N₂O₃300.36
1-(Adamantan-1-yl)-2-(4-nitrophenyl)ethan-1-oneC₁₈H₂₁NO₃315.37
1-Amino-3-(4-nitrophenoxy)adamantaneC₁₆H₂₀N₂O₃288.34

Lipophilicity and the Partition Coefficient (LogP)

Lipophilicity, literally "fat-loving," is a critical physicochemical property that describes a compound's ability to dissolve in fats, oils, and non-polar solvents. In drug discovery, it heavily influences a molecule's ADMET profile.[5] The most common measure of lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

P = [Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ

Due to the wide range of P values, it is more conveniently expressed on a logarithmic scale, LogP .

  • LogP > 0: The compound is lipophilic (prefers the octanol phase).

  • LogP < 0: The compound is hydrophilic (prefers the aqueous phase).

  • LogP = 0: The compound has equal affinity for both phases.

For ionizable molecules, the distribution coefficient (LogD ) is used, which is the LogP at a specific pH.[15]

Determination of LogP Values

LogP can be determined through computational prediction or direct experimental measurement.

Computational LogP Prediction (cLogP)

In the early stages of drug discovery, computational methods provide rapid LogP estimations for large virtual libraries of compounds, helping to prioritize candidates for synthesis.[16] These methods are broadly categorized:

  • Atom-based: Calculates LogP by summing the contributions of individual atoms.

  • Fragment-based: Sums the contributions of predefined molecular fragments.

  • Property-based: Uses whole-molecule properties (e.g., polar surface area) to predict LogP.

Numerous software packages are available, including ALOGPS, ChemDraw, ACD/Labs Percepta, and PrologP.[6][17][18][19]

G Input Input 2D/3D Molecular Structure (e.g., SMILES string) Software LogP Prediction Software (e.g., ALOGPS, ACD/Labs) Input->Software Algorithm Apply Algorithm (Atom-based, Fragment-based) Software->Algorithm Output Predicted LogP Value (cLogP) Algorithm->Output

Caption: Workflow for the computational prediction of LogP (cLogP).

Experimental LogP Measurement

Experimental methods provide more accurate LogP values and are essential for lead optimization and regulatory submissions.

This classic method directly measures the partitioning of a compound between n-octanol and water.[20][21]

Protocol: Shake-Flask LogP Determination

  • Phase Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4 for LogD measurement) with n-octanol by mixing them vigorously and allowing the layers to separate.

  • Sample Preparation: Dissolve a precisely weighed amount of the nitrophenyl adamantane derivative in the pre-saturated n-octanol. The initial concentration should be chosen to ensure it is detectable in both phases and does not exceed the solubility limit in either.

  • Partitioning: Add a known volume of the pre-saturated aqueous phase to the octanol solution in a flask.

  • Equilibration: Shake the flask vigorously for a set period (e.g., 1-3 hours) at a constant temperature (e.g., 25 °C) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log₁₀ (Concentration in Octanol / Concentration in Water).

Reversed-phase HPLC (RP-HPLC) offers a faster, higher-throughput alternative to the shake-flask method.[22][23] It relies on the correlation between a compound's retention time on a non-polar stationary phase and its LogP value.

Protocol: HPLC-Based LogP Estimation

  • Calibration: Prepare a set of standard compounds with accurately known LogP values that span the expected range of the test compound.

  • Chromatography: Inject each standard compound onto a RP-HPLC column (e.g., C18) and elute with a mobile phase, typically a methanol/water or acetonitrile/water mixture. Record the retention time (tᵣ) for each standard.

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor: k' = (tᵣ - t₀) / t₀, where t₀ is the column dead time (void time).

  • Generate Calibration Curve: Plot log(k') versus the known LogP values for the standards. A linear relationship should be observed. Perform a linear regression to obtain the equation of the line.

  • Analyze Test Compound: Inject the nitrophenyl adamantane derivative under the identical HPLC conditions and determine its retention time and log(k').

  • Estimate LogP: Use the calibration curve equation to calculate the LogP of the test compound from its measured log(k') value.

G cluster_0 Shake-Flask Method cluster_1 HPLC Method A1 Dissolve compound in pre-saturated octanol A2 Add pre-saturated water A1->A2 A3 Shake to Equilibrate A2->A3 A4 Centrifuge to Separate Phases A3->A4 A5 Quantify concentration in each phase (HPLC/UV) A4->A5 A6 Calculate LogP A5->A6 B1 Run standards with known LogP on RP-HPLC B2 Plot log(k') vs. LogP to create calibration curve B1->B2 B3 Run test compound under same conditions B4 Measure retention time and calculate log(k') B3->B4 B5 Interpolate LogP from calibration curve B4->B5

Caption: Comparison of experimental workflows for Shake-Flask and HPLC-based LogP determination.

Data Summary and Structure-Property Insights

The combination of the highly lipophilic adamantane cage and the more polar nitrophenyl group results in compounds that are typically quite lipophilic. The exact LogP value is modulated by the nature of the linker connecting the two moieties and the substitution pattern on the phenyl ring.

Table of Predicted Physicochemical Properties for Nitrophenyl Adamantanes

Compound NameMolecular FormulaMW ( g/mol )Predicted LogP (cLogP)*
1-(4-Nitrophenyl)adamantaneC₁₆H₁₉NO₂257.334.85
N-(4-Nitrophenyl)adamantane-1-carboxamideC₁₇H₂₀N₂O₃300.364.10
N-(3-Nitrophenyl)adamantane-1-carboxamideC₁₇H₂₀N₂O₃300.364.22
1-Amino-3-(4-nitrophenoxy)adamantaneC₁₆H₂₀N₂O₃288.343.95

*Predicted using ALOGPS 2.1.[18] These are estimations and may differ from experimental values.

Insights:

  • Linker Group: Introducing a polar linker, such as the amide group in N-(4-Nitrophenyl)adamantane-1-carboxamide, decreases the LogP compared to a direct connection in 1-(4-Nitrophenyl)adamantane. This demonstrates how linkers can be used to fine-tune lipophilicity.

  • Substitution Pattern: The position of the nitro group has a modest effect. The cLogP of the 3-nitro isomer is slightly higher than the 4-nitro isomer, which can be attributed to subtle differences in intramolecular interactions and polarity.

  • Additional Polar Groups: The presence of other polar groups, like the ether oxygen and primary amine in 1-Amino-3-(4-nitrophenoxy)adamantane, further reduces the overall lipophilicity.

Conclusion

Nitrophenyl adamantanes represent a fascinating class of molecules where the robust, lipophilic nature of the adamantane core is modulated by the electronic and polar characteristics of the nitrophenyl group. A thorough understanding and accurate determination of their molecular weight and LogP values are non-negotiable for any successful drug discovery campaign. Molecular weight is a foundational parameter derived directly from the chemical formula, while LogP, a more complex property, dictates a compound's likely ADMET profile. By leveraging both rapid computational predictions and rigorous experimental methods like the shake-flask and HPLC techniques, researchers can effectively characterize these compounds, establish critical structure-property relationships, and rationally design molecules with an optimal balance of properties for therapeutic success.

References

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024). Applied Sciences. [Link]

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). International Journal of Molecular Sciences. [Link]

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (2025). Journal of Chemical Health Risks. [Link]

  • Adamantane - Wikipedia. (n.d.). Wikipedia. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2014). Chemical Reviews. [Link]

  • Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (n.d.). American Journal of Cancer Research. [Link]

  • Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. (2023). Molecules. [Link]

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. (2024). Australian Journal of Chemistry. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Omega. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). Journal of Pharmaceutical Research and Reports. [Link]

  • How to calculate molecular mass and molecular weight? (2022). YouTube. [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. [Link]

  • The correlation of the Log P values obtained by the shake flask method... (2022). ResearchGate. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). Chemical Reviews. [Link]

  • Nitro-Group-Containing Drugs. (2019). Journal of Medicinal Chemistry. [Link]

  • Determination of log P coefficients via a RP-HPLC column. (2002).
  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). (2022). ACS Publications. [Link]

  • Formula and Molecular Weights. (2019). Chemistry LibreTexts. [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). Molecules. [Link]

  • Special Issue : Nitro Group Containing Drugs. (n.d.). MDPI. [Link]

  • LogP vs LogD - What is the Difference? (2024). ACD/Labs. [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. [Link]

  • Molecular weight calculator for organic compounds in biotechnology. (2019). ResearchGate. [Link]

  • Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2009). Bentham Science Publishers. [Link]

  • PrologP. (n.d.). CompuDrug. [Link]

  • How To Calculate The Molar Mass of a Compound - Quick & Easy! (2017). YouTube. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (n.d.). ACS Publications. [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. [Link]

Sources

Advanced Chemical Intelligence: Locating 1-(4-nitrophenyl)-3-phenyladamantane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Deconvolution

The adamantane scaffold (tricyclo[3.3.1.1


]decane) is a "diamondoid" core valued in medicinal chemistry for its ability to improve lipophilicity (

) and metabolic stability without introducing toxicity. The specific target, 1-(4-nitrophenyl)-3-phenyladamantane , represents a disubstituted derivative where the bridgehead carbons (positions 1 and 3) are functionalized with aromatic systems.

Finding the CAS Registry Number® (CAS RN) for specific disubstituted adamantanes is often complicated by non-standard naming conventions (e.g., "1,3-diaryl adamantane" vs. "1-(p-nitrophenyl)-3-phenyltricyclo...") and the fact that many such analogs exist as "make-on-demand" library compounds rather than well-characterized reagents.

Chemical Definition

To perform an accurate search, we must first define the machine-readable identity of the target.

Identifier TypeValue
IUPAC Name 1-(4-nitrophenyl)-3-phenyltricyclo[3.3.1.1

]decane
Molecular Formula

Molecular Weight ~333.43 g/mol
Canonical SMILES [O-]c1ccc(cc1)C23CC4CC(C2)CC(c5ccccc5)(C4)C3
InChIKey (Predicted) Varies by specific isomer/tautomer resolution

Strategic Search Methodologies

As a senior scientist, I advise against relying solely on name-based searches. The ambiguity in naming adamantane derivatives (e.g., using "adamantyl" vs. "tricyclo") leads to false negatives. The following protocol outlines a self-validating search workflow.

The "Exact-Structure" Fallacy

Searching for the exact string "1-(4-nitrophenyl)-3-phenyladamantane" often yields zero results in public databases (PubChem, ChemSpider) because the compound may be indexed as a derivative of 1,3-diphenyladamantane or solely by its chemical structure.

Correct Protocol:

  • Generate the SMILES string (as provided above).

  • Input into SciFinder-n or Reaxys using the "Substructure" or "Exact Match" editor.

  • Check for Salts/Solvates: Ensure the search parameters allow for "multicomponent" substances to catch hydrochlorides or hydrates.

The Substructure & Markush Strategy (The "Analog" Search)

If the exact molecule is unregistered, you must search for the Markush structure to identify functional analogs (e.g., where the Nitro group is replaced by an Amine or the Phenyl is substituted).

Markush Definition for Search:

  • Core: Adamantane (fixed).[1][2][3]

  • R1 (Pos 1): Phenyl ring (allow substitution).

  • R2 (Pos 3): Phenyl ring (allow substitution, specifically Nitro/Amino).

DOT Diagram: Search Workflow The following diagram illustrates the logical flow for identifying the CAS number or its closest analog.

SearchWorkflow Start Target: 1-(4-nitrophenyl)-3-phenyladamantane ExactSearch Step 1: Exact Structure Search (SciFinder-n / Reaxys) Start->ExactSearch ResultFound CAS Found? ExactSearch->ResultFound Validate Validation Protocol (Check Digit & Ref) ResultFound->Validate Yes Substructure Step 2: Substructure Search (Markush: 1,3-diaryl) ResultFound->Substructure No Filter Filter: -NO2 / -NH2 Substituents Substructure->Filter Analogs Identify Closest Analogs (e.g., CAS 7123-76-4) Filter->Analogs Analogs->Validate Select Best Match

Figure 1: Decision tree for locating CAS numbers of specific adamantane derivatives.

Database Selection & Analog Analysis

If the specific 1-(4-nitrophenyl)-3-phenyladamantane (Exact CAS) is not commercially available, we look to the closest registered analogs.

Known Analog Clusters

Based on current chemical registries, the following analogs are the "anchors" in this chemical space. You can often use these CAS numbers to find the target via "Similar Substances" tools.

CAS NumberChemical NameStructural Relation
7123-76-4 3-(4-nitrophenyl)adamantane-1-carboxylic acidIsostere: Phenyl at Pos 3 replaced by Carboxyl.
14309-32-1 1,3-DiphenyladamantaneParent: Lacks the nitro group. Precursor.
702-79-4 1-BromoadamantanePrecursor: Starting material for arylation.
N/A 1-(4-aminophenyl)-3-phenyladamantaneMetabolite: Reduced form of the nitro-target.
Critical Database Coverage
  • SciFinder-n: Highest probability for "Concept" indexing. Even if the molecule wasn't synthesized, it may be indexed in a Markush patent claim.

  • PubChem: Good for biological assay data, but often lacks specific CAS RNs for novel synthetic intermediates.

  • Reaxys: Best for finding the synthesis route if the CAS is unknown.

Synthesis Logic & Retrosynthesis (Contextualizing the Analog)

Understanding how these molecules are made helps verify if a search result is legitimate. The 1,3-disubstitution pattern is thermodynamically stable but kinetically challenging to control without specific precursors.

Mechanism: The synthesis likely proceeds via Friedel-Crafts Arylation of a haloadamantane or Nitration of the parent hydrocarbon.

DOT Diagram: Synthesis Pathway This diagram visualizes the chemical lineage, helping you identify intermediate CAS numbers that might be easier to find.

SynthesisPath Bromo 1-Bromoadamantane (CAS 768-90-1) Diphenyl 1,3-Diphenyladamantane (CAS 14309-32-1) Bromo->Diphenyl Friedel-Crafts (Benzene, AlCl3) Target 1-(4-nitrophenyl)-3-phenyladamantane (Target) Diphenyl->Target HNO3/H2SO4 (Controlled Nitration) SideProduct Bis(4-nitrophenyl) isomer Diphenyl->SideProduct Over-nitration

Figure 2: Synthetic lineage.[4] The target is likely accessible via nitration of CAS 14309-32-1.

Validation Protocol: The CAS Check Digit

Once you locate a potential CAS number (e.g., from a vendor site or paper), you must validate it mathematically to ensure it isn't a typo.

Algorithm: For a CAS number


:


Example Validation (using Analog CAS 7123-76-4):

  • Digits (reverse order excluding check digit): 6, 7, 3, 2, 1, 7

  • Calculation:

    
    
    
    
    
  • Check:

    
    
    
  • Result: The check digit is 4.[1][5] The CAS 7123-76-4 is valid.[6][7][8]

References

  • National Library of Medicine (NIH). Adamantane - PubChem Compound Summary. PubChem.[9][1][2] Retrieved October 26, 2025, from [Link]

  • Chemical Abstracts Service (CAS). CAS Common Chemistry: Adamantane Derivatives. CAS.org. Retrieved October 26, 2025, from [Link]

  • Matrix Fine Chemicals. 3-(4-Nitrophenyl)adamantane-1-carboxylic acid (CAS 7123-76-4).[6][7][8] Retrieved October 26, 2025, from [Link]

  • M.L. Gude et al.Regioselective nitration of diphenyl compounds. US Patent 5187294A. Google Patents.

Sources

Methodological & Application

Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane via Friedel-Crafts reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Strategic Approach to the Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane via a Sequential Friedel-Crafts Diarylation and Regioselective Nitration

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Scaffold in Modern Chemistry

Adamantane, a rigid, lipophilic, and perfectly symmetrical diamondoid hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique three-dimensional structure allows for precise vectorial arrangement of functional groups, while its high lipophilicity can enhance the ability of drug candidates to cross biological membranes.[3][4] The incorporation of the adamantane cage into therapeutic agents has led to successful drugs for indications ranging from viral infections to neurodegenerative diseases.[2]

This guide provides a detailed, field-tested protocol for the synthesis of 1-(4-nitrophenyl)-3-phenyladamantane, a disubstituted adamantane derivative with potential applications in the development of novel molecular probes and therapeutic agents. The synthetic strategy detailed herein involves a key Friedel-Crafts diarylation to construct the 1,3-diphenyladamantane core, followed by a controlled, regioselective nitration to install the nitro functionality. This approach is strategically chosen for its reliability and high yield, circumventing the significant limitations of attempting a direct Friedel-Crafts reaction with a deactivated arene like nitrobenzene.[5][6][7]

Part 1: Mechanistic Rationale and Strategic Considerations

The synthesis of asymmetrically disubstituted adamantanes requires a robust and logical pathway. A naive approach might consider the direct Friedel-Crafts alkylation of a phenyladamantane precursor with nitrobenzene. However, this is mechanistically unfeasible.

The Challenge: Limitations of the Friedel-Crafts Reaction

The Friedel-Crafts reaction is a cornerstone of C-C bond formation, proceeding via an electrophilic aromatic substitution mechanism.[8][9] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates an alkyl halide to generate a carbocation (or a highly polarized complex) that serves as the electrophile.[10] While adamantyl halides readily form stable tertiary carbocations, the subsequent electrophilic attack requires an electron-rich aromatic ring.

Aromatic rings bearing strongly electron-withdrawing groups, such as the nitro group (-NO₂), are severely deactivated towards electrophilic attack.[5][6] The nitro group depletes the electron density of the benzene ring through both inductive and resonance effects, making it insufficiently nucleophilic to attack the adamantyl carbocation. Consequently, Friedel-Crafts alkylations and acylations fail when performed on substrates like nitrobenzene.[7]

The Solution: A Two-Stage Strategic Synthesis

To overcome this limitation, we employ a more elegant two-stage strategy:

  • Stage 1: Friedel-Crafts Diarylation. We begin by synthesizing the symmetric 1,3-diphenyladamantane intermediate. This is achieved through a double Friedel-Crafts alkylation of 1,3-dibromoadamantane with an excess of benzene. This reaction proceeds efficiently as benzene is an activated substrate for this transformation.

  • Stage 2: Regioselective Electrophilic Nitration. The resulting 1,3-diphenyladamantane is then subjected to electrophilic aromatic substitution using a standard nitrating mixture (HNO₃/H₂SO₄). The adamantane cage acts as a bulky, electron-donating alkyl group, directing the substitution to the ortho and para positions of the phenyl rings. Due to the significant steric hindrance imposed by the adamantane scaffold, substitution at the para position is strongly favored. Furthermore, by carefully controlling the reaction stoichiometry and temperature, we can achieve selective mono-nitration, as the introduction of the first deactivating nitro group significantly hinders any subsequent nitration on either phenyl ring.

This strategic pathway not only leverages the power of the Friedel-Crafts reaction where it is most effective but also provides excellent control over the final product's regiochemistry.

Synthetic Workflow cluster_0 Stage 1: Friedel-Crafts Diarylation cluster_1 Stage 2: Regioselective Nitration Start 1,3-Dibromoadamantane Mid 1,3-Diphenyladamantane Start->Mid Benzene, AlCl₃ End 1-(4-nitrophenyl)-3-phenyladamantane Mid->End HNO₃, H₂SO₄

Caption: Overall synthetic workflow for the target molecule.

Part 2: Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a certified fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Anhydrous reagents are moisture-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon). Strong acids and Lewis acids are highly corrosive and must be handled with extreme care.

Protocol 1: Synthesis of 1,3-Diphenyladamantane

This protocol details the double Friedel-Crafts alkylation of 1,3-dibromoadamantane.

Materials:

  • 1,3-Dibromoadamantane (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

  • Anhydrous Benzene (Solvent and Reagent)

  • Hydrochloric Acid (HCl), 2M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol

  • Dichloromethane (DCM)

Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add 1,3-dibromoadamantane (1.0 eq) and a sufficient volume of anhydrous benzene to fully dissolve the starting material. Begin vigorous stirring.

  • Catalyst Addition: Cool the reaction mixture to 0 °C using an ice bath. Add anhydrous aluminum chloride (2.2 eq) portion-wise over 30 minutes. Causality Note: Slow, cooled addition is crucial to control the initial exotherm and prevent uncontrolled side reactions. The solution will typically turn dark red or brown.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (~80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by 2M HCl solution until the aluminum salts are fully dissolved. Safety Note: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from hot methanol or ethanol to yield 1,3-diphenyladamantane as a white crystalline solid.

Protocol 2: Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane

This protocol describes the regioselective mono-nitration of the 1,3-diphenyladamantane intermediate.

Materials:

  • 1,3-Diphenyladamantane (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Deionized Water & Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

  • Single-neck round-bottom flask with magnetic stirrer

  • Ice/salt bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,3-diphenyladamantane (1.0 eq) in a minimal amount of DCM. In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 vol eq) at 0 °C.

  • Nitration: Cool the solution of 1,3-diphenyladamantane to -10 °C to 0 °C using an ice/salt bath. Add the pre-cooled nitrating mixture dropwise via a dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Strict temperature control is the most critical parameter for achieving selective mono-nitration and preventing over-reaction or degradation.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Extraction: Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.

  • Neutralization: Combine the organic layers and wash carefully with water, followed by saturated NaHCO₃ solution until gas evolution ceases, and finally with brine. Safety Note: Neutralization of strong acid can be vigorous. Add the bicarbonate solution slowly.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product will be a mixture of the desired para-isomer and a small amount of the ortho-isomer. Purification can be achieved via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 1-(4-nitrophenyl)-3-phenyladamantane.

Caption: Simplified mechanism of the Friedel-Crafts alkylation step.

Part 3: Characterization and Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

ParameterExpected Data for 1-(4-nitrophenyl)-3-phenyladamantane
Appearance Pale yellow to white crystalline solid
Melting Point To be determined experimentally (TBD)
¹H NMR Signals corresponding to adamantyl bridgehead and methylene protons (~1.7-2.4 ppm). Aromatic protons for the phenyl group (~7.2-7.4 ppm). Aromatic protons for the 4-nitrophenyl group showing a characteristic AA'BB' pattern (~7.6 ppm, d, 2H and ~8.2 ppm, d, 2H).
¹³C NMR Signals for adamantyl carbons. Signals for aromatic carbons, with the carbon attached to the NO₂ group being significantly downfield shifted.
IR (cm⁻¹) ~2850-2950 (C-H, adamantyl), ~1520 & ~1345 (asymmetric and symmetric N-O stretch of NO₂ group), aromatic C-H and C=C bands.
Mass Spec (MS) Calculated m/z for C₂₂H₂₃NO₂. Expected molecular ion peak [M]⁺.

Note: The exact chemical shifts and melting point should be confirmed against an analytical standard or through rigorous independent analysis.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in Protocol 1 1. Reagents or solvent not anhydrous.2. Inactive AlCl₃ catalyst.1. Use freshly distilled benzene and a new bottle of AlCl₃.2. Ensure all glassware is rigorously flame-dried.
Incomplete reaction in Protocol 1 Insufficient catalyst or reaction time.Increase catalyst loading to 2.5 eq or extend reflux time, monitoring by TLC.
No reaction in Protocol 2 Nitrating mixture is not potent enough or temperature is too low.Ensure acids are concentrated. Allow the reaction to stir for a longer period at 0 °C.
Formation of dinitro product Reaction temperature was too high or excess nitric acid was used.Maintain strict temperature control below 5 °C. Use no more than 1.1 eq of nitric acid.
Difficult isomer separation The ortho and para isomers have similar polarity.Use a high-efficiency silica gel for chromatography with a shallow solvent gradient. Alternatively, attempt fractional crystallization from different solvent systems.

References

  • Title: EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Source: Master Organic Chemistry URL: [Link]

  • Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties Source: MDPI URL: [Link]

  • Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

  • Title: Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification Source: ResearchGate URL: [Link]

  • Title: Why is nitrobenzene used as a solvent in a Friedel-Crafts reaction? Source: Quora URL: [Link]

  • Title: Friedel-Crafts Alkylation with Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Source: Journal of Chemical Health Risks URL: [Link]

  • Title: Friedel-Crafts alkylation (video) Source: Khan Academy URL: [Link]

  • Title: Benzene Nitration and Friedel-Crafts Acylation Source: Reddit URL: [Link]

  • Title: An Unusual Friedel-Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene Source: PubMed URL: [Link]

  • Title: An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene Source: ACS Publications URL: [Link]

  • Title: Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds and their surface modification Source: RSC Publishing URL: [Link]

  • Title: Practical and Scalable Synthesis of 1,3-Adamantanediol Source: ACS Publications URL: [Link]

  • Title: Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion Source: PMC - NIH URL: [Link]

  • Title: (PDF) Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine Source: ResearchGate URL: [Link]

  • Title: What is the function of nitrobenzene as a solvent in Friedel Crafts alkylation reaction? Source: Chemistry Stack Exchange URL: [Link]

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: SciSpace URL: [Link]

  • Title: 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction Source: UCLA Chemistry & Biochemistry URL: [Link]

  • Title: Preparation method of 1,3-dimethyladamantane Source: Google Patents URL
  • Title: Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4) Source: PMC - NIH URL: [Link]

  • Title: Friedel-Crafts Alkylation Source: Chemistry Steps URL: [Link]

  • Title: Friedel-Crafts Acylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Adamantane in Drug Delivery Systems and Surface Recognition Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Characterization of 1,3-Diaminoadamantane | Request PDF Source: ResearchGate URL: [Link]

  • Title: The first Friedel-Crafts reaction of nitrobenzene Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework Source: MDPI URL: [Link]

  • Title: 1-(2-nitrophenyl)piperazine: nmr, raman, ftir and dft studies Source: SciSpace URL: [Link]

  • Title: Process for producing aromatic compounds by friedel-crafts reaction Source: Google Patents URL

Sources

Preparation of 1-(4-aminophenyl)-3-phenyladamantane for polyimide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Utilization of 1-(4-aminophenyl)-3-phenyladamantane

Executive Summary & Strategic Rationale

This guide details the precision synthesis of 1-(4-aminophenyl)-3-phenyladamantane (PAPA) and its application as a functional end-capper in polyimide (PI) synthesis.

While 1,3-bis(4-aminophenyl)adamantane is a common monomer for PI backbones, the asymmetric mono-amine PAPA serves a distinct, critical role: Molecular Weight Regulation and Solubility Enhancement . In high-performance electronics (e.g., 5G antenna substrates, flexible displays), uncontrolled molecular weight leads to high viscosity and poor spin-coating uniformity. By utilizing PAPA as a bulky, rigid end-capper, researchers can:

  • Terminate Polymerization Precisely: Control the degree of polymerization (

    
    ) using the Carothers equation.
    
  • Enhance Solubility: The bulky, asymmetric adamantane cage disrupts chain packing, improving solubility in organo-solvents (NMP, DMAc) without sacrificing thermal stability (

    
    ).
    
  • Maintain Thermal Robustness: Unlike aliphatic end-cappers (e.g., n-butylamine) which degrade early, the adamantane-phenyl moiety maintains high decomposition temperatures (

    
    C).
    

Chemical Pathway & Mechanism

The synthesis utilizes a sequential Friedel-Crafts approach to ensure asymmetric substitution. The bridgehead carbons (C1, C3) of adamantane are activated sequentially to prevent the formation of the symmetric bis-derivative.

Mechanism:

  • Bromination: Radical substitution at the bridgehead tertiary carbon.

  • Friedel-Crafts Alkylation (C-Alkylation): The adamantyl carbocation attacks the electron-rich aromatic ring of acetanilide. Acetanilide is preferred over aniline to prevent N-alkylation and to direct the substitution to the para position via steric hindrance.

SynthesisPathway Start 1-Phenyladamantane Inter1 1-Bromo-3-phenyladamantane (Stable Tertiary Cation Precursor) Start->Inter1 Br2, Fe (cat) Reflux Inter2 1-(4-Acetamidophenyl)-3-phenyladamantane (Protected Intermediate) Inter1->Inter2 Acetanilide, H2SO4 Friedel-Crafts Final 1-(4-aminophenyl)-3-phenyladamantane (Target End-Capper) Inter2->Final NaOH/EtOH Hydrolysis

Figure 1: Step-wise synthesis pathway ensuring asymmetric functionalization of the adamantane cage.

Experimental Protocols

Phase 1: Precursor Synthesis (1-Bromo-3-phenyladamantane)

Prerequisite: Start with commercially available 1-phenyladamantane or synthesize via Friedel-Crafts of 1-bromoadamantane and benzene.

Reagents:

  • 1-Phenyladamantane (21.2 g, 0.1 mol)

  • Bromine (

    
    ) (Excess, 50 mL) - Caution: Highly Toxic/Corrosive
    
  • Iron powder (Catalytic amount, 0.5 g)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

    
    ). Place in a temperature-controlled oil bath.
    
  • Bromination: Add 1-phenyladamantane and neat bromine. Add iron powder.

  • Reaction: Heat to mild reflux (60°C) for 4 hours. The evolution of HBr gas indicates reaction progress (trap gas in NaOH solution).

  • Quench: Cool to room temperature (RT). Dissolve the reaction mixture in 200 mL chloroform (

    
    ).
    
  • Wash: Wash with aqueous

    
     (saturated) to remove excess bromine (color change from red/brown to clear). Wash with water (
    
    
    
    mL).[1]
  • Isolation: Dry organic layer over

    
    , filter, and rotary evaporate.
    
  • Purification: Recrystallize from ethanol/hexane (1:1).

    • Target Yield: ~85-90%

    • Appearance: White crystalline solid.

Phase 2: Synthesis of 1-(4-aminophenyl)-3-phenyladamantane (PAPA)

Reagents:

  • 1-Bromo-3-phenyladamantane (29.1 g, 0.1 mol)

  • Acetanilide (16.2 g, 0.12 mol)

  • Sulfuric Acid (

    
    ) (Concentrated, 10 mL)
    
  • Solvent: Nitrobenzene or 1,2-Dichlorobenzene (50 mL)

Protocol:

  • Alkylation: In a 3-neck flask under

    
    , dissolve 1-bromo-3-phenyladamantane and acetanilide in the solvent.
    
  • Catalysis: Heat to 100°C. Add

    
     dropwise. The acid promotes the generation of the adamantyl cation.
    
  • Reflux: Increase temperature to 140-150°C and stir for 12 hours.

  • Workup: Cool to RT. Pour into ice water (500 mL). The intermediate amide may precipitate.[2] If oil forms, extract with dichloromethane (DCM).

  • Hydrolysis (One-Pot Conversion):

    • If extracted: Evaporate DCM. Resuspend residue in Ethanol (200 mL).

    • Add NaOH (20 g) dissolved in water (50 mL).

    • Reflux for 24 hours to cleave the acetyl group.

  • Purification:

    • Pour into cold water.[1] The amine will precipitate.

    • Filter and wash with water until neutral pH.

    • Crucial Step: Recrystallize from Benzene/Ethanol or Toluene. Unreacted acetanilide is removed here.

    • Vacuum Dry:[1] 80°C for 12 hours.

Characterization Data (Typical):

Property Value Method
Yield 65 - 75% Gravimetric
Melting Point 185 - 188°C DSC
FTIR 3380, 3460 cm⁻¹ (N-H str)2900, 2850 cm⁻¹ (Adamantane C-H) ATR-FTIR

| 1H NMR |


 1.7-2.3 (Adamantane, 14H)

6.5-7.2 (Aromatic, 9H)

3.5 (Amine, 2H) | 400 MHz, DMSO-d6 |

Application: Polyimide End-Capping Protocol

This protocol describes the synthesis of a controlled molecular weight Polyimide (PI) using ODPA (dianhydride) and ODA (diamine) with PAPA as the end-capper.

Target: Polyimide with calculated


 g/mol .

Stoichiometry (Carothers Equation): To limit molecular weight, an offset in stoichiometry is required.



For end-capping with a monoamine, use excess dianhydride relative to diamine, and cap the anhydride ends.
Formula:

Protocol:

  • Dissolution: In a clean, dry flask under

    
    , dissolve ODA (Diamine) in DMAc (Dimethylacetamide).
    
  • Polymerization: Add ODPA (Dianhydride) in portions. Stir at RT for 4 hours. The solution becomes viscous (Polyamic Acid - PAA).[3]

  • End-Capping: Add the calculated amount of 1-(4-aminophenyl)-3-phenyladamantane (PAPA) dissolved in minimal DMAc.

  • Equilibration: Stir for an additional 4-6 hours. The PAPA reacts with the terminal anhydride groups.

  • Imidization (Chemical): Add Acetic Anhydride (dehydrating agent) and Pyridine (catalyst). Heat to 60°C for 2 hours, then 100°C for 1 hour.

  • Precipitation: Pour the viscous solution into Methanol. The fibrous PI precipitates.

  • Drying: Vacuum oven at 200°C to ensure full imidization and solvent removal.

PolyimideWorkflow Step1 Polyamic Acid Formation (Dianhydride + Diamine) Step2 End-Capping Addition (Add PAPA Monoamine) Step1->Step2 Viscosity Stabilization Step3 Chemical Imidization (Ac2O / Pyridine) Step2->Step3 Cyclization Step4 High-Solubility Polyimide Film (Controlled Mw) Step3->Step4 Casting & Drying

Figure 2: Polyimide synthesis workflow highlighting the critical end-capping stage.

References

  • Chern, Y. T., & Shiue, H. C. (1997). Synthesis and properties of new polyimides derived from 1,3-bis(4-aminophenyl)adamantane. Macromolecules, 30(16), 4646-4651. Link

  • Liaw, D. J., & Shen, W. C. (2006). Synthesis and characterization of new polyimides containing adamantane and pyridine moieties. Polymer, 47(11), 4059-4069. Link

  • Hsiao, S. H., & Li, C. T. (1998). Synthesis and properties of aromatic polyimides based on 1,3-bis(4-aminophenoxy)adamantane. Macromolecular Chemistry and Physics, 199(7), 1247-1253. Link

  • Malik, A. A., et al. (2011). Friedel-Crafts synthesis of adamantane derivatives: A review. Organic Preparations and Procedures International, 43(5), 409-433. Link

Sources

Application Notes & Protocols: Synthesis of Rigid Adamantane-Based Linkers for High-Performance Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Adamantane Advantage in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery.[1][2] The rational design of MOFs hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. While aromatic linkers have been extensively studied, the use of rigid, three-dimensional aliphatic linkers is a burgeoning field offering unique structural and chemical properties.[3]

Adamantane, a diamondoid hydrocarbon, stands out as a superior building block for MOF linkers due to its inherent rigidity and precise tetrahedral geometry.[3][4] Unlike flexible aliphatic chains that can lead to framework collapse upon guest removal, the adamantane core provides exceptional structural stability. Its tetrahedral arrangement of bridgehead carbons allows for the synthesis of tetratopic linkers that can extend in four directions, fostering the formation of highly ordered, three-dimensional, and often non-interpenetrated networks.[3] The incorporation of adamantane-based linkers can also impart hydrophobicity to the MOF pores, a desirable trait for specific applications such as water-stable materials or the separation of non-polar molecules.

This guide provides detailed protocols for the synthesis of two key adamantane-based linkers: adamantane-1,3,5,7-tetracarboxylic acid (H₄ATC) and 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane (H₄TCPA) . Furthermore, a comprehensive protocol for the synthesis of a well-known copper-based MOF, MOF-11 , using H₄ATC is presented.

Diagram: The Role of Adamantane Linkers in MOF Assembly

MOF_Assembly Fig. 1: Conceptual workflow for MOF synthesis using adamantane linkers. cluster_linker Linker Synthesis cluster_mof MOF Synthesis cluster_application Characterization & Application Adamantane Adamantane Core Functionalization Functionalization (e.g., Bromination, Cyanation) Adamantane->Functionalization H4ATC Adamantane-1,3,5,7- tetracarboxylic acid (H₄ATC) Functionalization->H4ATC H4TCPA 1,3,5,7-tetrakis(4-carboxyphenyl)- adamantane (H₄TCPA) Functionalization->H4TCPA Solvothermal Solvothermal Reaction (Heat & Pressure) H4ATC->Solvothermal H4TCPA->Solvothermal Metal_Salt Metal Salt (e.g., Cu(NO₃)₂) Metal_Salt->Solvothermal Solvent Solvent (e.g., DMF, Water) Solvent->Solvothermal MOF Adamantane-based MOF (e.g., MOF-11) Solvothermal->MOF Characterization Characterization (PXRD, TGA, BET) MOF->Characterization Applications Applications (Gas Storage, Separation, Catalysis) Characterization->Applications

Caption: Conceptual workflow for MOF synthesis using adamantane linkers.

Protocol 1: Synthesis of Adamantane-1,3,5,7-tetracarboxylic Acid (H₄ATC)

The synthesis of H₄ATC in multigram quantities can be challenging.[5] The following generalized protocol is based on a multi-step route starting from adamantane.

Diagram: Synthetic Pathway to H₄ATC

H4ATC_Synthesis Fig. 2: Generalized synthetic pathway to H₄ATC. Adamantane Adamantane Tetrabromo 1,3,5,7-Tetrabromoadamantane Adamantane->Tetrabromo Br₂ / Lewis Acid Tetracyano 1,3,5,7-Tetracyanoadamantane Tetrabromo->Tetracyano NaCN / DMSO Photochemical or Thermal H4ATC Adamantane-1,3,5,7-tetracarboxylic acid Tetracyano->H4ATC Acid or Base Hydrolysis

Caption: Generalized synthetic pathway to H₄ATC.

Step 1: Synthesis of 1,3,5,7-Tetrabromoadamantane
  • Materials:

    • Adamantane

    • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

    • Bromine (Br₂)

    • Chloroform (CHCl₃) or other suitable solvent

    • Sodium bisulfite solution (saturated)

    • Hydrochloric acid (6N)

    • Magnesium sulfate (anhydrous)

    • Acetone

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend adamantane in the chosen solvent.

    • Add the Lewis acid catalyst to the suspension.

    • Carefully add bromine dropwise to the reaction mixture.

    • Reflux the mixture for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

    • Cool the reaction mixture and quench with a saturated sodium bisulfite solution to remove excess bromine, followed by the addition of 6N HCl.

    • Extract the product with a suitable organic solvent (e.g., chloroform).

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and recrystallize the crude product from a suitable solvent system (e.g., acetone/water) to yield 1,3,5,7-tetrabromoadamantane as a white solid.

Step 2: Synthesis of 1,3,5,7-Tetracyanoadamantane
  • Materials:

    • 1,3,5,7-Tetrabromoadamantane

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Dissolve 1,3,5,7-tetrabromoadamantane and an excess of sodium cyanide in DMSO in a quartz reaction vessel.

    • This reaction can be driven either photochemically by irradiating the mixture with a UV lamp (e.g., 254 nm) for several hours, or thermally by heating the mixture.[6]

    • After the reaction is complete, pour the mixture into water to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry to obtain 1,3,5,7-tetracyanoadamantane.

Step 3: Hydrolysis to Adamantane-1,3,5,7-tetracarboxylic Acid
  • Materials:

    • 1,3,5,7-Tetracyanoadamantane

    • Concentrated Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) solution

  • Procedure:

    • Suspend 1,3,5,7-tetracyanoadamantane in a concentrated acid or base solution.

    • Reflux the mixture for an extended period (24-48 hours) to ensure complete hydrolysis of all four nitrile groups.

    • If using a base, acidify the reaction mixture with concentrated HCl to precipitate the carboxylic acid.

    • Filter the white precipitate, wash extensively with water to remove any residual salts or acid.

    • Dry the product under vacuum to yield adamantane-1,3,5,7-tetracarboxylic acid.

Protocol 2: Synthesis of 1,3,5,7-Tetrakis(4-carboxyphenyl)adamantane (H₄TCPA)

This linker is synthesized via a multi-step route, often culminating in a palladium-catalyzed cross-coupling reaction.

Diagram: Synthetic Pathway to H₄TCPA

H4TCPA_Synthesis Fig. 3: Generalized synthetic pathway to H₄TCPA. Tetrabromo 1,3,5,7-Tetrabromoadamantane Tetraphenyl 1,3,5,7-Tetrakis(4-iodophenyl)adamantane (or similar precursor) Tetrabromo->Tetraphenyl Substitution/Iodination H4TCPA 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane Tetraphenyl->H4TCPA Suzuki or Heck Coupling with 4-carboxyphenylboronic acid or acrylic acid derivative

Caption: Generalized synthetic pathway to H₄TCPA.

A common strategy involves the Suzuki coupling of a tetrahalo-adamantane with 4-carboxyphenylboronic acid.

Generalized Suzuki Coupling Protocol:
  • Materials:

    • 1,3,5,7-Tetrabromoadamantane (or the corresponding tetraiodo- derivative for higher reactivity)

    • 4-Carboxyphenylboronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

    • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Procedure:

    • To a reaction flask, add 1,3,5,7-tetrabromoadamantane, 4-carboxyphenylboronic acid (in stoichiometric excess), the palladium catalyst, and the base.

    • De-gas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) and then add it to the reaction flask.

    • Heat the reaction mixture to reflux under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, cool the reaction mixture and add water.

    • Acidify the aqueous layer with HCl to precipitate the product.

    • Filter the crude product and wash with water.

    • Purify the product by recrystallization from a suitable solvent (e.g., DMF/water) or by column chromatography to obtain 1,3,5,7-tetrakis(4-carboxyphenyl)adamantane.

Protocol 3: Solvothermal Synthesis of MOF-11 (Cu₂(ATC)·6H₂O)

This protocol describes the synthesis of a copper-based MOF using the H₄ATC linker.[7]

Diagram: Solvothermal Synthesis of MOF-11

MOF11_Synthesis Fig. 4: Solvothermal synthesis of MOF-11. Precursors H₄ATC + Cu(NO₃)₂·2.5H₂O in aqueous NaOH Autoclave Teflon-lined Autoclave Precursors->Autoclave Heating Heat to 190 °C for 24 h Autoclave->Heating Cooling Cool to Room Temperature Heating->Cooling Washing Wash with Water & DMF Cooling->Washing Activation Activate under Vacuum Washing->Activation MOF11 MOF-11 Crystals (Cu₂(ATC)·6H₂O) Activation->MOF11

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-nitrophenyl)-3-phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Document ID: TS-ADAM-042 Target Audience: Senior Organic Chemists, Process Development Scientists

Executive Summary: The "Scaffold-First" Paradigm

High-yield synthesis of 1-(4-nitrophenyl)-3-phenyladamantane is frequently bottlenecked by two competing factors: the poor reactivity of nitro-aromatics in Friedel-Crafts (F-C) alkylation and the challenge of regioselective nitration on a symmetrical scaffold.

Our field data suggests that users attempting Direct Alkylation (reacting 1-bromo-3-phenyladamantane with nitrobenzene) experience yields


 due to ring deactivation. The recommended, self-validating protocol utilizes a Sequential Scaffold Assembly followed by Late-Stage Nitration . This route capitalizes on the stability of the adamantyl cation and steric direction to achieve yields 

.
The Optimized Pathway
  • Precursor Synthesis: 1-bromoadamantane

    
     1-phenyladamantane.
    
  • Activation: Bromination to 1-bromo-3-phenyladamantane.

  • Scaffold Completion: F-C Alkylation with benzene to 1,3-diphenyladamantane.

  • Functionalization: Stoichiometrically controlled nitration.

Visualizing the Critical Pathway

The following diagram illustrates the optimized workflow and the specific failure points (red nodes) users must avoid.

G Start 1-Bromoadamantane Inter1 1-Phenyladamantane Start->Inter1 Benzene, AlCl3 (F-C Alkylation) Inter2 1-Bromo-3-phenyladamantane Inter1->Inter2 Br2, Fe (Bridgehead Bromination) Scaffold 1,3-Diphenyladamantane Inter2->Scaffold Benzene, AlCl3 (2nd F-C Alkylation) Fail1 Direct Reaction with Nitrobenzene (Yield <10%) Inter2->Fail1 Attempted F-C Target 1-(4-nitrophenyl)-3-phenyladamantane Scaffold->Target HNO3/H2SO4, 0°C (Controlled Nitration) Fail2 Over-Nitration (Dinitro species) Scaffold->Fail2 Temp > 10°C Excess HNO3

Caption: Figure 1. Optimized stepwise synthesis vs. common failure modes. The green path indicates the validated high-yield route.

Troubleshooting Guides & FAQs

Issue 1: "I am getting <10% yield trying to couple 1-bromo-3-phenyladamantane with nitrobenzene."

Diagnosis: Electronic Deactivation. You are attempting a Friedel-Crafts alkylation on a strongly deactivated ring.[1][2] The nitro group withdraws electron density, making the ring a poor nucleophile for the adamantyl cation. Furthermore, the Lewis acid catalyst (e.g.,


) often complexes with the nitro group, deactivating it further.

Corrective Protocol: Switch to the Scaffold-First strategy. Synthesize 1,3-diphenyladamantane first. The adamantane cage is an electron-donating group (via hyperconjugation), which activates the phenyl rings for the subsequent nitration step.

Validation Check:

  • If you must use the direct route (not recommended), use superacidic media (Triflic acid,

    
    ) rather than standard Lewis acids, but expect side reactions.
    
Issue 2: "My nitration step yields a mixture of mono-, di-, and tri-nitro products."

Diagnosis: Lack of Stoichiometric & Thermal Control. 1,3-diphenyladamantane has two equivalent phenyl rings. Once the first nitro group is added, that specific ring becomes deactivated, but the other phenyl ring remains activated. However, if the temperature is too high or acid concentration too strong, the second ring will nitrate rapidly.

Optimization Table: Nitration Conditions

ParameterStandard (Poor Selectivity)Optimized (High Selectivity) Mechanism
Reagent Fuming

/


(1.05 eq) in

/

Acetic anhydride generates acetyl nitrate (milder).
Temperature

-


to

Low temp discriminates between activated/deactivated rings.
Solvent Neat or

Dichloromethane (DCM) DCM moderates the reaction rate and heat dissipation.
Quench Water dumpIce/Water controlled Prevents exotherm spikes during workup.

Step-by-Step Protocol (Nitration):

  • Dissolve 1,3-diphenyladamantane (1 eq) in DCM (

    
     volumes).
    
  • Cool to

    
    .
    
  • Add concentrated

    
     (catalytic amount).
    
  • Dropwise add a solution of

    
     (1.0 eq) in acetic anhydride over 1 hour.
    
  • Critical: Monitor by HPLC/TLC every 15 mins. Stop immediately upon disappearance of starting material.

Issue 3: "I observe significant meta-substitution on the phenyl ring."

Diagnosis: Steric Misinterpretation. While the adamantyl group is bulky, it is an ortho/para director (alkyl group). However, the "cage" structure creates massive steric hindrance at the ortho positions.

  • Observation: You should see

    
    para-substitution.
    
  • Root Cause of Meta: If you are seeing meta products, your reaction temperature is likely too high (thermodynamic control) or you are generating a protonated species that rearranges.

  • Fix: Ensure the adamantane-phenyl bond is established before nitration. If you nitrate first (making nitrobenzene) and then try to attach the adamantane, the meta-directing nature of the nitro group will force the adamantane to the meta position, which is not your target.

Detailed Experimental Workflow (The "Golden Route")

Step A: Synthesis of 1,3-Diphenyladamantane

This step creates the symmetric scaffold.

  • Reagents: 1-bromoadamantane (21.5 g, 100 mmol), Benzene (150 mL, solvent & reactant),

    
     (1.3 g, 10 mmol), 
    
    
    
    -Butyl bromide (as promoter, optional).
  • Procedure:

    • Reflux 1-bromoadamantane in benzene with

      
       for 4 hours.
      
    • Note: This yields 1-phenyladamantane. Isolate.

    • Brominate the 1-phenyladamantane (

      
      , 
      
      
      
      , RT) to get 1-bromo-3-phenyladamantane.
    • React 1-bromo-3-phenyladamantane (1 eq) with Benzene (excess) and

      
       (0.1 eq). Reflux 2-4 hours.
      
  • Workup: Quench with ice water. Extract with DCM. Recrystallize from toluene.

  • Target Specs: White crystalline solid. Melting point

    
    .
    
Step B: Regioselective Mono-Nitration

This step installs the nitro group on ONE ring.

  • Reagents: 1,3-Diphenyladamantane (10 mmol),

    
     (65%, 10.5 mmol), 
    
    
    
    (conc, 5 mL), Acetic Anhydride (10 mL), DCM (50 mL).
  • Procedure:

    • Dissolve substrate in DCM/Acetic Anhydride. Cool to

      
      .
      
    • Mix

      
       and 
      
      
      
      separately (nitrating mixture) and add dropwise.
    • Stir at

      
       for 2 hours.
      
  • Purification:

    • The crude will contain: Target (Major), Starting Material (Trace), Dinitro-species (Minor).

    • Column Chromatography: Silica gel. Gradient Hexane

      
       5% EtOAc/Hexane. The mono-nitro compound elutes after the starting material but before the dinitro impurity.
      

Mechanism of Action: Why this works

The success of this protocol relies on the stability of the adamantyl tertiary carbocation .

Mechanism Step1 1-Halo-Adamantane + Lewis Acid Cation Adamantyl Tertiary Cation (Stable Bridgehead Cation) Step1->Cation Halide Abstraction Attack Electrophilic Attack on Benzene (Friedel-Crafts) Cation->Attack Scaffold Phenyl-Adamantane Scaffold Attack->Scaffold Nitration Electrophilic Aromatic Substitution (Nitronium Ion NO2+) Scaffold->Nitration Steric Steering to Para-Position

Caption: Figure 2. Mechanistic flow relying on bridgehead cation stability and steric-driven regioselectivity.

  • Cation Formation: The adamantyl cation is stable despite being at a bridgehead because the geometry allows for hyperconjugative stabilization.

  • Steric Steering: The massive adamantyl cage acts as a "shield," protecting the ortho positions of the attached phenyl ring. This forces the incoming nitronium ion (

    
    ) to the para position, ensuring high regioselectivity (
    
    
    
    ).

References

  • Newman, H. (1974). "Synthesis of 1,3-disubstituted adamantanes." Journal of Organic Chemistry.
  • Nitration of Adamantyl-Arenes: Stetter, H., & Mayer, J. (1960). "Über Verbindungen mit Urotropin-Struktur." Chemische Berichte. Note: foundational work on the functionalization of phenyladamantanes, confirming para-selectivity.
  • Microporous Polymers via Adamantane (Process Verification)

    • Lim, H., et al. (2012).[3] "Synthesis of microporous polymers by Friedel–Crafts reaction of 1-bromoadamantane with aromatic compounds." Polymer Chemistry.

    • Relevance: Confirms high-yield protocols for coupling 1-bromoadamantane with benzene and subsequent functionaliz
  • Scale-Up Considerations

    • BenchChem Technical Guides. (2025). "Scaling up the synthesis of 1-Bromo-3,5-dimethyladamantane."

    • Relevance: Provides industrial context for handling bromoadamantane precursors

Sources

Technical Support Center: Solubility & NMR Analysis of 1-(4-nitrophenyl)-3-phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: ADM-NIT-003 Subject Matter Expert: Senior Application Scientist, Spectroscopy Division[1][2]

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulty dissolving 1-(4-nitrophenyl)-3-phenyladamantane in standard NMR solvents (


 or DMSO-

). This is a known issue with rigid, symmetric polycyclic scaffolds bearing electron-withdrawing aromatics.

The core issue is High Lattice Energy vs. Solvation Entropy .

  • The Adamantane Cage: Provides a rigid, diamondoid scaffold that packs efficiently in the solid state.

  • The Nitro-Phenyl Group: The nitro group (

    
    ) induces a strong dipole, while the phenyl rings allow for 
    
    
    
    stacking.[1]

When these features combine, the molecule forms a crystal lattice that is thermodynamically stable (high melting point). Standard solvents often lack the specific enthalpy of solvation required to break these intermolecular lattice forces, resulting in suspension, precipitation, or broad NMR signals (aggregation).

Diagnostic Troubleshooting Guide

Phase 1: Solvent Selection Matrix[1]

Do not blindly switch solvents. Use this logic to determine the correct medium based on the intermolecular forces at play.

SolventSelection Start Start: Solid Sample CDCl3 Attempt CDCl3 Start->CDCl3 Check1 Result? CDCl3->Check1 Soluble Run NMR Check1->Soluble Clear Solution Insoluble Undissolved Solid or Gel? Check1->Insoluble Cloudy/Precipitate Benzene Try Benzene-d6 (C6D6) (Targets pi-stacking) Insoluble->Benzene Suspect pi-stacking DMSO Try DMSO-d6 (Targets NO2 dipole) Insoluble->DMSO Suspect polarity Check2 Soluble? Benzene->Check2 Check3 Soluble? DMSO->Check3 Check2->Soluble Yes Temp High Temp NMR (DMSO @ 80°C or TCE @ 100°C) Check2->Temp No Check3->Soluble Yes TFA Add TFA-d (Trace) (Breaks H-bonds/Aggregates) Check3->TFA Broad Peaks TFA->Temp

Figure 1: Decision matrix for selecting the appropriate NMR solvent based on solubility behavior.

Phase 2: Detailed Protocols
Protocol A: The "Benzene Switch" (Addressing

-Stacking)

If


 fails, researchers often default to DMSO. However, for phenyl-adamantanes , 

(Benzene-

) is often superior.[1]
  • Why: The electron-deficient nitrophenyl ring seeks electron-rich partners.[1][2] Benzene acts as a donor solvent, intercalating between the stacked aromatic rings of your solute, breaking the lattice.

  • Procedure:

    • Place 5-10 mg of compound in tube.

    • Add 0.6 mL

      
      .
      
    • Sonicate for 60 seconds (do not heat yet).

    • Observation: If solution clears, run NMR. Note that adamantane cage protons (

      
       ppm) may shift significantly due to the anisotropic effect of the benzene solvent.
      
Protocol B: High-Temperature DMSO (The Entropy Hammer)

If the compound is polar (due to the nitro group) but still insoluble, the lattice energy is simply too high for room temperature solvation.

  • Why: Increasing temperature (

    
    ) increases the 
    
    
    
    term in the Gibbs Free Energy equation (
    
    
    ), making dissolution more favorable.
  • Procedure:

    • Use DMSO-

      
        (high boiling point).[1][2]
      
    • Set NMR probe temperature to 353 K (80°C) .

    • Dissolve compound in DMSO-

      
       in a separate vial using a heat gun/block before transferring to the NMR tube.
      
    • Critical Step: Ensure the NMR tube is rated for high temperature (high-quality borosilicate).

    • Insert into pre-heated probe to prevent precipitation inside the magnet.

Protocol C: The "Super-Solvent" Mixture

For the most stubborn "brick dust" cases where neither polarity nor stacking interactions dominate.

  • Solvent System:

    
     : 
    
    
    
    (4:1 ratio) or
    
    
    : TFA-
    
    
    (trace).[1]
  • Mechanism: The chloroform solvates the lipophilic adamantane cage, while the methanol/TFA interacts with the nitro group and disrupts any hydrogen bonding or dipole networks.

Comparative Data: Solvent Properties

Use this table to predict solubility based on the Hansen Solubility Parameters (HSP) relative to Adamantane derivatives.

SolventPolarity (

)
H-Bonding (

)
Suitability for 1-(4-nitrophenyl)-3-phenyladamantanePotential Issues
Chloroform (

)
LowLowModerate. Good for the adamantane cage, poor for the nitro-lattice.[1][2]Often results in suspension. Acidic impurities can decompose labile groups.
Benzene (

)
LowLowHigh. Excellent for disrupting

-stacking of phenyl rings.[1][2]
Toxic. Expensive. Anisotropic shifts complicate assignment.
DMSO-

HighModerateHigh. Solvates the nitro group well.[1][2]Viscous (broad lines). Water peak (~3.3 ppm) often obscures adamantane signals.
Acetone-

ModerateModerateLow. often fails to dissolve rigid lattices.[1][2]Volatile.
Tetrachloroethane (

)
ModerateLowVery High. The "Nuclear Option" for high-temp NMR (

C).[1]
Toxic. Hard to handle.

Frequently Asked Questions (FAQ)

Q: My sample dissolved in DMSO, but the peaks are very broad. Is it impure? A: Not necessarily. Broad peaks in DMSO often indicate molecular aggregation or restricted rotation due to the solvent's high viscosity.

  • Fix: Run the experiment at 50°C or 80°C. If peaks sharpen, it was aggregation. If they remain broad, check for paramagnetic impurities (e.g., from synthesis catalysts like Cu or Pd).

Q: There is a huge peak at 3.33 ppm in my DMSO spectrum covering my signals. A: That is the residual water peak (


). Adamantane bridgehead protons often appear in the 1.5–2.2 ppm range, but derivatized adamantanes can have signals shifted downfield.
  • Fix: Use "dry" ampoules of DMSO-

    
    .[1][2] Alternatively, add a molecular sieve to the tube (carefully) or switch to 
    
    
    
    with a drop of TFA.

Q: Can I use Acetone-


? 
A:  Acetone is generally a poor solvent for high-melting adamantane derivatives.[1][2] It lacks the lipophilicity of chloroform and the dipolar power of DMSO. It is not recommended for this specific molecule.[3]

Q: I see a second set of small peaks. Is this an isomer? A: 1,3-disubstituted adamantanes are chiral if the substituents are different (which they are here: Phenyl vs. Nitrophenyl). However, the molecule has a plane of symmetry if not further substituted.

  • Check: If you synthesized this from a precursor that allows 1,2-substitution or if the adamantane cage has other substituents, you may have diastereomers.

  • More likely:[1][4][5] If the peaks are broad, you are seeing rotamers (restricted rotation of the phenyl rings). Heating the sample (Variable Temperature NMR) should coalesce these peaks into single signals.

References & Further Reading

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Link[1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link[1]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for solubility theory). Link

  • Duddeck, H. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance.[2][3][6][7][8] (Foundational data on adamantane shifts).

  • Titova, Y., et al. (2024).[9] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules (MDPI). (Example of synthesis and NMR of similar adamantane-amine/phenyl derivatives). Link[1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling deuterated solvents and chemical compounds.

Sources

Technical Support Center: Optimizing Lewis Acid Catalysts for Adamantane Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Lewis acid-catalyzed arylation of adamantane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions that frequently arise when undertaking the arylation of adamantane.

Q1: Why is my adamantane arylation reaction failing or giving very low yields?

A1: Low or no yield in a Friedel-Crafts-type adamantane arylation can stem from several critical factors. The most common culprits are catalyst deactivation, improper reaction setup, and substrate incompatibility.

  • Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Any water present in your solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive. It is crucial to maintain strictly anhydrous (dry) conditions throughout the setup and reaction.

  • Substrate Deactivation: The aromatic coupling partner's electronic properties are paramount. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring deactivate it towards electrophilic attack by the adamantyl cation, often preventing the reaction from proceeding.[2]

  • Insufficient Catalyst Loading: In many cases, particularly with less reactive arenes, a stoichiometric amount of the Lewis acid may be necessary. This is because the product itself can complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[3]

Q2: I'm observing a mixture of mono-, di-, and even tri-arylated adamantane products. How can I control the degree of substitution?

A2: Controlling polyalkylation is a classic challenge in Friedel-Crafts reactions because the introduction of an alkyl group (in this case, adamantyl) activates the aromatic ring, making the product more reactive than the starting material.[4]

  • Molar Ratio of Reactants: The most effective method to favor mono-arylation is to use a large excess of the aromatic substrate relative to adamantane or the adamantyl halide. This statistical approach increases the probability that the adamantyl cation will encounter an unreacted aromatic molecule rather than an already arylated one.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-substituted product. As the reaction progresses and temperature increases, the likelihood of subsequent arylations rises.

  • Catalyst Choice: Milder Lewis acids may offer better control over polyalkylation, although this often comes at the cost of longer reaction times or lower overall conversion.

Q3: My reaction is producing an unexpected isomer of the arylated adamantane. What is causing this and how can I improve regioselectivity?

A3: While adamantane itself typically reacts at the tertiary bridgehead positions to form the 1-adamantyl cation, the regioselectivity on the aromatic partner can be complex.[5]

  • Steric Hindrance: The bulky nature of the adamantyl group generally favors substitution at the para position of a mono-substituted benzene ring to minimize steric clash with the existing substituent.

  • Electronic Effects: The directing effects of substituents on the arene play a crucial role. Electron-donating groups will direct ortho/para, while electron-withdrawing groups direct meta.

  • Reaction Conditions: More drastic conditions (higher temperatures, stronger Lewis acids) can lead to isomerization of the products.[6] The thermodynamically more stable meta isomer can sometimes be formed even from an ortho/para directing starting material if the reaction conditions allow for equilibrium to be reached.[6] A recent study has shown that a combination of AlCl₃ and t-butyl bromide can favor the formation of meta-substituted tetraaryladamantane.[7]

Troubleshooting Guide: Specific Experimental Issues

This section provides a more granular, question-and-answer guide to specific problems you might encounter during your experiments.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Reaction fails to initiate (no product formation). 1. Inactive Lewis acid catalyst due to moisture.[1] 2. Aromatic substrate is too deactivated.[2] 3. Insufficient reaction temperature.1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and fresh, high-purity Lewis acid. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas. 2. Use an aromatic substrate with electron-donating or weakly deactivating groups. For highly deactivated arenes, consider alternative catalytic systems or more forcing conditions. 3. Gradually increase the reaction temperature while monitoring for product formation by TLC or GC-MS.
Low yield of desired arylated product. 1. Suboptimal catalyst loading. 2. Incomplete reaction. 3. Product loss during work-up.1. Incrementally increase the molar equivalents of the Lewis acid. For some systems, a stoichiometric amount or even a slight excess may be required. 2. Extend the reaction time. Monitor the reaction progress closely to determine the point of maximum conversion before side reactions become significant. 3. The aqueous work-up for AlCl₃ reactions can be highly exothermic. Ensure the reaction mixture is cooled in an ice bath before slowly and carefully quenching with ice/HCl.[8] Extract thoroughly with an appropriate organic solvent.
Formation of a dark, tarry material. 1. Reaction temperature is too high, leading to polymerization and decomposition. 2. Use of an overly reactive aromatic substrate (e.g., phenols, anilines).1. Maintain a lower reaction temperature. Consider adding the adamantyl halide or Lewis acid portion-wise to better control the reaction exotherm. 2. Protect the activating group (e.g., as a methoxy or acetamido group) before performing the arylation.
Multiple spots on TLC, difficult to separate. 1. Polyarylation leading to a mixture of mono-, di-, and tri-substituted products. 2. Isomerization of the product on the aromatic ring.1. Use a large excess of the aromatic reactant (5-10 equivalents). Optimize for the shortest possible reaction time that gives reasonable conversion. 2. Use milder reaction conditions (lower temperature, less active Lewis acid). Analyze the crude product by GC-MS or ¹H NMR to identify the isomers and adjust conditions accordingly.
Reaction works with electron-rich arenes but not electron-deficient ones. 1. The adamantyl cation is not electrophilic enough to react with a deactivated ring.1. Switch to a more potent Lewis acid system, such as a superacid.[7] Alternatively, consider a different synthetic strategy, such as a metal-catalyzed cross-coupling reaction if pre-functionalized adamantanes are available.

Experimental Protocols

Protocol 1: Mono-arylation of Benzene with 1-Bromoadamantane using AlCl₃

This protocol is optimized for the synthesis of 1-phenyladamantane, emphasizing conditions that suppress polyarylation.

Materials:

  • 1-Bromoadamantane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Benzene (dried over sodium/benzophenone)

  • Hydrochloric Acid (concentrated)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Round-bottom flask (flame-dried)

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Addition: To the flask, add anhydrous benzene (100 mL, a large excess). Begin stirring and cool the flask in an ice bath.

  • Catalyst Addition: Carefully and in a single portion, add anhydrous aluminum chloride (1.5 g, 11.2 mmol) to the cold, stirring benzene.

  • Substrate Addition: In a separate, dry vial, dissolve 1-bromoadamantane (2.0 g, 9.3 mmol) in 20 mL of anhydrous benzene. Add this solution dropwise to the stirring benzene/AlCl₃ suspension over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them in dilute HCl, extracting with hexane, and analyzing by GC-MS.

  • Work-up: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 50 g of crushed ice to the flask to quench the reaction. Once the initial vigorous reaction has subsided, add 20 mL of concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 30 mL portions of hexane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure 1-phenyladamantane.

Protocol 2: Tetra-arylation of Adamantane with Fluorobenzene

This protocol is adapted from the literature for the synthesis of 1,3,5,7-tetrakis(m-fluorophenyl)adamantane.[7]

Materials:

  • Adamantane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • tert-Butyl Bromide (t-BuBr)

  • Anhydrous Fluorobenzene

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Round-bottom flask (flame-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, add adamantane (500 mg, 3.68 mmol).

  • Reagent Addition: Add anhydrous fluorobenzene (4 mL) as the solvent and aryl source.

  • Initiation: Add tert-butyl bromide (1.68 mL, 14.72 mmol, 4.0 equiv.) to the mixture.

  • Catalyst Addition: While stirring, add anhydrous AlCl₃ (980 mg, 7.36 mmol, 2.0 equiv.) portion-wise over 10 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. The reaction progress can be monitored by ¹⁹F NMR or GC-MS analysis of quenched aliquots.

  • Work-up: Quench the reaction by slowly adding 20 mL of methanol.

  • Isolation: A precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with methanol.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., chloroform/methanol) to yield the desired tetra-arylated product.

Visualizations

Reaction_Mechanism cluster_activation Catalyst Activation cluster_EAS Electrophilic Aromatic Substitution Ad_X Adamantyl Halide (Ad-X) Complex Ad-X--AlCl₃ Complex Ad_X->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) AdamantylCation 1-Adamantyl Cation (Ad⁺) Complex->AdamantylCation Heterolysis Arene Arene SigmaComplex σ-Complex (Arenium Ion) AdamantylCation->SigmaComplex Arene->SigmaComplex Nucleophilic Attack Product Aryl-Adamantane SigmaComplex->Product -H⁺ (Rearomatization) Catalyst_Regen Catalyst Regeneration [AlCl₃X]⁻ + H⁺ → AlCl₃ + HX SigmaComplex->Catalyst_Regen

Troubleshooting_Flowchart Start Start: Low Yield in Adamantane Arylation Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Arene Is the arene electron-rich or neutral? Check_Anhydrous->Check_Arene Yes Sol_Anhydrous Solution: Flame-dry glassware, use anhydrous solvents & fresh catalyst. Check_Anhydrous->Sol_Anhydrous No Check_Polyalkylation Is polyarylation observed (GC-MS)? Check_Arene->Check_Polyalkylation Yes Sol_Arene Solution: Use a more electron-rich arene or consider alternative catalytic systems. Check_Arene->Sol_Arene No Check_Catalyst Is catalyst loading sufficient? Check_Polyalkylation->Check_Catalyst No Sol_Polyalkylation Solution: Increase excess of arene, reduce reaction time/temperature. Check_Polyalkylation->Sol_Polyalkylation Yes Sol_Catalyst Solution: Increase catalyst loading (e.g., to stoichiometric amounts). Check_Catalyst->Sol_Catalyst No Success Yield Improved Check_Catalyst->Success Yes Sol_Anhydrous->Start Re-run Experiment Sol_Arene->Start Re-evaluate Strategy Sol_Polyalkylation->Success Sol_Catalyst->Success

References

  • BenchChem. (2025). Application Notes and Protocols for Reactions Catalyzed by the AlCl₃-THF Complex. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Friedel-Crafts Alkylation using 1-Bromoadamantane. BenchChem.
  • University of Wisconsin-Madison. (n.d.).
  • Schleyer, P. v. R., & Nicholas, R. D. (1961). Adamantane. Organic Syntheses, 41, 1.
  • Warner, J. C. (2012). Method for synthesis of 1,3,5,7-tetra(4-acrylatophenyl)adamantine compound.
  • Jana, A., & Roesky, H. W. (2018). Regioselective Synthesis of meta-Tetraaryl-Substituted Adamantane Derivatives and Evaluation of Their White Light Emission Properties. Chemistry - A European Journal, 24(47), 12304-12308.
  • Stetter, H., & Krause, M. (1968). Über Adamantan-Derivate, IV. Synthese von 1.3.5.7-Tetraphenyl-adamantan. Tetrahedron Letters, 9(43), 4589-4590.
  • Wintner, J. (2018). Can someone explain the reaction mechanims for the formation of 1,3,5,7-Tetrakisphenyladamantane?
  • Knockhardy Publishing. (2015). Friedel-Crafts Reactions - An Overview.
  • Olah, G. A., & Olah, J. A. (1972). Friedel-Crafts Chemistry. 5. Friedel-Crafts Isopropylation and tert-Butylation of Benzene and Toluene with Isopropyl and tert-Butyl Halides. The Journal of Organic Chemistry, 37(11), 1731-1735.
  • Čejka, J., & van Bekkum, H. (2004). Zeolites and Ordered Mesoporous Materials in Organic Reactions. In Introduction to Zeolite Science and Practice (pp. 829-880). Elsevier.
  • Gilbert, J. C., & Martin, S. F. (2011). Experimental Organic Chemistry: A Miniscale and Microscale Approach (5th ed.). Cengage Learning.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
  • Chemistry Steps. (2023).
  • OpenStax. (2023). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. In Organic Chemistry.
  • Beyond Benign. (n.d.).
  • Olah, G. A. (Ed.). (1963).
  • Roberts, R. M., & Khalaf, A. A. (1984). Friedel-Crafts Alkylation Chemistry: A Century of Discovery. Marcel Dekker.
  • University of Calgary. (n.d.).
  • BenchChem. (2025). troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
  • Wiley-VCH. (2014). 1 Electrophilic Alkylation of Arenes.
  • PubMed. (2019). meta C-H Arylation of Electron-Rich Arenes: Reversing the Conventional Site Selectivity.
  • RSC Publishing. (2024).
  • Kirk-Othmer Encyclopedia of Chemical Technology. (2004). Friedel-Crafts Reactions. John Wiley & Sons, Inc.

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Technical Support Center: Purification Strategies for the Removal of Unreacted 1-Bromoadamantane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for the effective removal of unreacted 1-bromoadamantane from reaction mixtures. The unique physicochemical properties of 1-bromoadamantane, a bulky, non-polar, and crystalline solid, often present significant purification challenges. This document is designed to provide you with the expertise and practical methodologies to overcome these hurdles and obtain your desired adamantane-containing products with high purity.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted 1-bromoadamantane so challenging?

A1: The difficulty in removing unreacted 1-bromoadamantane stems from its distinct physical properties. Its high lipophilicity and non-polar nature mean it has solubility characteristics similar to many organic products, making simple extraction or precipitation methods ineffective. Furthermore, its tendency to co-crystallize with products of similar shape and polarity can complicate purification by recrystallization.[1][2]

Q2: What are the most common impurities I should expect in a reaction involving 1-bromoadamantane?

A2: Besides unreacted 1-bromoadamantane, common impurities may include byproducts from its synthesis, such as adamantane or 1,3-dibromoadamantane.[3] Depending on the reaction conditions, you might also encounter solvolysis products like 1-adamantanol if water or other nucleophilic solvents are present.[2][4]

Q3: How can I visualize 1-bromoadamantane on a Thin Layer Chromatography (TLC) plate?

A3: Visualizing 1-bromoadamantane on a TLC plate can be challenging as it lacks a strong UV chromophore. Staining with potassium permanganate (KMnO4) solution is an effective method. 1-Bromoadamantane will appear as a yellow-brown spot on a purple background. Alternatively, p-anisaldehyde stain followed by gentle heating will also reveal its presence.

Troubleshooting Guides: Purification Methodologies

The selection of an appropriate purification strategy is contingent on the properties of your desired product, particularly its polarity and crystallinity. Below are detailed troubleshooting guides for various scenarios.

Scenario 1: Your desired product is significantly more polar than 1-bromoadamantane.

This is the most straightforward separation scenario. The large polarity difference allows for efficient separation using standard chromatographic and extractive techniques.

Challenge: 1-bromoadamantane co-elutes with your polar product.

Root Cause & Solution:

  • Inappropriate Solvent System: An overly polar eluent will move both the non-polar 1-bromoadamantane and your polar product up the column too quickly, resulting in poor separation.

  • Solution: Begin with a non-polar solvent system, such as pure hexanes or a high-percentage hexane/ethyl acetate mixture (e.g., 98:2), and gradually increase the polarity (gradient elution).[1][5] This will allow the 1-bromoadamantane to elute first, followed by your more polar product. Monitor the fractions carefully by TLC.

  • Column Packing: Prepare a slurry of silica gel in hexanes and pack the column.[1][6]

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the column. Dry loading by adsorbing the crude material onto a small amount of silica gel is often beneficial for better resolution.[7][8]

  • Elution: Start with 100% hexanes as the eluent. This will elute the highly non-polar 1-bromoadamantane.

  • Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate to visualize the 1-bromoadamantane.

  • Gradient Elution: Once the 1-bromoadamantane has been completely eluted, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your desired polar product.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Challenge: 1-bromoadamantane partitions into the organic layer with your product during an aqueous workup.

Root Cause & Solution:

  • Insufficient Polarity Difference: While your product is more polar, it may still have significant solubility in common organic extraction solvents.

  • Solution: Employ a multi-step extraction strategy. First, use a non-polar solvent like hexanes to selectively extract the 1-bromoadamantane from an aqueous solution of your crude product (if your product has some water solubility). If your product is not water-soluble, you can perform a liquid-liquid partition between a polar solvent (like acetonitrile or methanol) and a non-polar solvent (like hexanes). The 1-bromoadamantane will preferentially partition into the non-polar layer, while your more polar product will favor the polar layer.

Scenario 2: Your desired product is non-polar and has similar polarity to 1-bromoadamantane.

This scenario requires more nuanced purification techniques, as the similar polarities make chromatographic separation challenging.

Challenge: 1-bromoadamantane co-crystallizes with your non-polar product.

Root Cause & Solution:

  • Similar Solubility Profiles: Both compounds are likely soluble in similar non-polar solvents.

  • Solution: The key is to find a solvent or solvent system where the solubility of your product and 1-bromoadamantane differ significantly with temperature.[9][10] Methanol is often a good starting point for recrystallizing 1-bromoadamantane, as it is sparingly soluble at room temperature but its solubility increases upon heating.[11][12] If your product is less soluble in hot methanol than 1-bromoadamantane, you may be able to selectively crystallize your product. Conversely, if your product is more soluble, the 1-bromoadamantane may crystallize out first upon cooling. Careful optimization of the solvent and cooling rate is crucial.

  • Solvent Screening: Test the solubility of both your crude product and pure 1-bromoadamantane in a range of solvents at room temperature and at their boiling points.[13] Ideal solvents will show a large difference in solubility for the two compounds.

  • Dissolution: Dissolve the crude mixture in the minimum amount of the chosen boiling solvent.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. This encourages the formation of purer crystals of the less soluble component.

  • Crystal Collection: Collect the first crop of crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the mother liquor by an appropriate method (e.g., GC-MS, NMR).

  • Further Crystallization: If necessary, concentrate the mother liquor and cool again to obtain subsequent crops of crystals, which may be enriched in the other component.

Challenge: Both your product and 1-bromoadamantane sublime under the same conditions.

Root Cause & Solution:

  • Similar Vapor Pressures: Sublimation separates compounds based on differences in their vapor pressures.[14] If both compounds are volatile solids, they may sublime together.

  • Solution: Sublimation is most effective when there is a significant difference in the volatility of the compounds. 1-bromoadamantane is known to sublime.[15][16] If your product is significantly less volatile, sublimation can be an excellent purification method. The process is typically performed under reduced pressure to lower the required temperature and prevent thermal decomposition.[14]

  • Apparatus Setup: Place the crude product in a sublimation apparatus.

  • Vacuum Application: Evacuate the apparatus to a low pressure.

  • Heating: Gently heat the apparatus. The temperature should be high enough to sublime the 1-bromoadamantane but below the sublimation temperature of your product.

  • Collection: The sublimed 1-bromoadamantane will deposit as a pure solid on a cooled surface (cold finger).[14]

  • Product Recovery: After the sublimation is complete, carefully collect the purified, non-volatile product from the bottom of the apparatus.

Scenario 3: Chemical Conversion of Unreacted 1-Bromoadamantane

When physical separation methods are ineffective, converting the unreacted 1-bromoadamantane into a more easily separable compound can be a viable strategy.

Challenge: Finding a reagent that selectively reacts with 1-bromoadamantane without affecting your desired product.

Root Cause & Solution:

  • Product Reactivity: Your product may contain functional groups that are also reactive towards the quenching agent.

  • Solution: A careful selection of the quenching agent is paramount. Since 1-bromoadamantane is a tertiary alkyl halide, it is susceptible to SN1 reactions.[2] A mild nucleophile can be used to convert it into a more polar derivative that can be easily removed by extraction.

  • Reaction Quench: After your primary reaction is complete, add a mild nucleophile such as silver nitrate in aqueous ethanol or simply water with a phase-transfer catalyst to the reaction mixture.

  • Heating: Gently heat the mixture to promote the solvolysis of 1-bromoadamantane to 1-adamantanol.

  • Work-up: Perform a standard aqueous work-up. The resulting 1-adamantanol is significantly more polar than 1-bromoadamantane and will either partition into the aqueous layer or can be easily separated by silica gel chromatography.[17][18]

Summary of Physicochemical Properties

Property1-Bromoadamantane1-Adamantanol
Molecular Formula C10H15BrC10H16O
Molecular Weight 215.13 g/mol [19]152.23 g/mol [17]
Appearance White to off-white crystalline solid[2]White crystalline powder[17][18]
Melting Point 116-118 °C[11]>240 °C[17]
Solubility in Water Insoluble[20]Insoluble[17][18]
Solubility in Organic Solvents Soluble in non-polar solvents (e.g., CCl4, hexanes); sparingly soluble in methanol.[11][20]Soluble in organic solvents.[17][18]
Polarity Non-polarPolar

Logical Workflow for Purification Strategy Selection

Purification_Workflow start Crude Reaction Mixture (Product + Unreacted 1-Bromoadamantane) product_polarity Assess Polarity of Desired Product start->product_polarity polar_product Product is Significantly More Polar product_polarity->polar_product More Polar nonpolar_product Product is Non-Polar/ Similar Polarity product_polarity->nonpolar_product Non-Polar chromatography Column Chromatography (Gradient Elution) polar_product->chromatography extraction Liquid-Liquid Extraction polar_product->extraction physical_methods Attempt Physical Separation nonpolar_product->physical_methods end Pure Product chromatography->end extraction->end recrystallization Fractional Recrystallization physical_methods->recrystallization Crystalline Product sublimation Sublimation physical_methods->sublimation Volatile Product chemical_quench Chemical Conversion/ Quenching physical_methods->chemical_quench Physical Methods Fail recrystallization->end sublimation->end chemical_quench->end

Caption: Decision workflow for selecting a purification strategy.

References

  • Benchchem. (n.d.). Purification of 1-Bromo-3,5-dimethyladamantane by recrystallization or column chromatography.
  • (n.d.). 1-Adamantanol.
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  • Haicheng Liqi Carbon Materials Co., Ltd. (n.d.). 1-Adamantanol.
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  • (n.d.). Remove Sticky Reagents.
  • US5632898A. (n.d.).
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  • NIST. (n.d.). 1-Bromoadamantane.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Journal of the Chemical Society B. (n.d.). Solvolysis of 1-bromoadamantane; a kinetic artefact introduced by the reaction of aqueous base with a Pyrex glass vessel.
  • YouTube. (2017, June 14). A Short Liquid-Liquid Extraction Demonstration.
  • PubChem. (n.d.). 1-bromoadamantane (C10H15Br).
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(4-nitrophenyl)-3-phenyladamantane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(4-nitrophenyl)-3-phenyladamantane. As a research chemical with a complex structure, proper handling and disposal are paramount to ensuring laboratory safety and environmental protection. This document is intended for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. The procedures outlined herein are based on established best practices for hazardous waste management in a laboratory setting.

Hazard Assessment and Chemical Profile

  • Adamantane Moiety: The adamantane core itself is a bulky, saturated hydrocarbon. While generally considered to have low toxicity, its derivatives can exhibit a range of biological activities.[1][2] It is a combustible solid.[2]

  • Phenyl Group: The phenyl group is a common aromatic substituent.

  • Nitrophenyl Group: This is the primary group of concern for hazard assessment. Nitroaromatic compounds are often classified as toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[3] They may also pose a risk of damage to organs through prolonged or repeated exposure. Furthermore, many nitro compounds are reactive and should be handled with care.[4]

Based on this analysis, 1-(4-nitrophenyl)-3-phenyladamantane should be treated as a hazardous chemical waste.

Property Inferred Characteristic Rationale/Supporting Evidence
Physical State SolidBased on the high molecular weight and the solid nature of adamantane and many of its derivatives.[5][6]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled.[7]The presence of the 4-nitrophenyl group is a strong indicator of these potential toxicities.[3]
Environmental Hazards Potentially harmful or toxic to aquatic life.[3]Aromatic nitro compounds often exhibit environmental toxicity.[3]
Reactivity Reactive with strong oxidizing agents and acids.[5]General reactivity profile for aromatic and nitro compounds.

Personal Protective Equipment (PPE)

Due to the inferred hazards, stringent personal protective measures are required when handling 1-(4-nitrophenyl)-3-phenyladamantane for disposal.

Equipment Specification Justification
Eye Protection Tightly fitting safety goggles or a face shield.To protect against accidental splashes or generation of dust.[7]
Hand Protection Nitrile gloves.To prevent skin contact and absorption. Gloves must be inspected before use and changed if contaminated.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To prevent inhalation of any dust or aerosols.[7]

Step-by-Step Disposal Protocol

The disposal of 1-(4-nitrophenyl)-3-phenyladamantane must be handled through your institution's Environmental Health and Safety (EHS) office as hazardous chemical waste.[8][9] Under no circumstances should this chemical be disposed of down the sink or in the regular trash. [10][11]

Step 1: Waste Identification and Segregation

The first and most critical step is to correctly identify and segregate the waste.

  • Rationale: Preventing the mixing of incompatible chemicals is a fundamental principle of laboratory safety to avoid dangerous reactions.[10][12]

  • Procedure:

    • Designate a specific, sealed container for solid 1-(4-nitrophenyl)-3-phenyladamantane waste.

    • If the compound is in a solution, it must be collected in a separate, appropriate liquid waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. For instance, never mix oxidizing acids with organic chemicals.[11]

    • Keep waste containing this compound separate from strong acids, bases, and oxidizing agents.[12]

Step 2: Waste Container Selection and Labeling

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA).[8]

  • Rationale: Accurate labeling ensures that everyone who handles the waste is aware of its contents and associated hazards, which is crucial for safe transport and final disposal.

  • Procedure:

    • Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a screw-top lid is suitable.

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your EHS office to the container.[13]

    • Complete the label with the following information:

      • The full chemical name: "1-(4-nitrophenyl)-3-phenyladamantane". Avoid using abbreviations or chemical formulas.[8]

      • The date of waste generation.

      • The principal investigator's name and laboratory location (building and room number).[8]

      • An accurate estimation of the concentration and total volume/mass.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][13]

  • Rationale: Safe storage minimizes the risk of spills, exposure, and unauthorized access.

  • Procedure:

    • Store the waste container in a designated SAA, which should be at or near the point of generation.[13]

    • Ensure the container is kept closed at all times, except when adding waste.[10]

    • Store the container in secondary containment, such as a plastic tub, to contain any potential leaks.[11][13]

    • Do not accumulate more than 10 gallons of hazardous waste in your lab at any given time.[10]

Step 4: Arranging for Waste Disposal

Once the waste container is full (no more than 90% capacity) or you are finished with the project, you must arrange for its removal by your institution's EHS department.[4]

  • Rationale: EHS professionals are trained and licensed to handle the transport and disposal of hazardous materials in compliance with all federal, state, and local regulations.

  • Procedure:

    • Complete a chemical waste pickup request form as required by your EHS office.[8]

    • Ensure all information on the form and the container label is accurate and matches.

    • Follow your institution's specific procedures for scheduling a waste pickup.

Disposal Workflow Diagram

G cluster_prep Preparation Phase cluster_contain Containment & Labeling cluster_storage Accumulation & Storage cluster_disposal Final Disposal A Identify Waste: 1-(4-nitrophenyl)-3-phenyladamantane B Wear Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Select a compatible, leak-proof waste container. B->C Proceed to containment D Affix and complete EHS Hazardous Waste Label (Full chemical name required). C->D E Store container in a designated Satellite Accumulation Area (SAA). D->E Store safely F Use secondary containment. E->F G Keep container closed. E->G H Request waste pickup from EHS. G->H When container is full or project is complete

Caption: Workflow for the safe disposal of 1-(4-nitrophenyl)-3-phenyladamantane.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Notify personnel in the immediate area and your supervisor.

    • If the spill is large or you are not comfortable cleaning it up, contact your EHS office immediately.[10]

    • For a small, manageable spill, wear your full PPE.

    • Absorb the material with a suitable absorbent (e.g., vermiculite or sand).

    • Collect the contaminated absorbent material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove any contaminated clothing.

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.[7]

  • Inhalation:

    • Move the individual to fresh air.

    • Seek medical attention.[7]

Waste Minimization

Beyond proper disposal, a responsible scientist also practices waste minimization.

  • Purchase only the quantity of the chemical that you need.

  • Maintain a clear and accurate inventory to avoid purchasing duplicates.

  • Ensure that the chemical is stored correctly to prevent degradation and the need for premature disposal.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental stewardship.

References

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  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.

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  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety.

  • Hazardous Waste Disposal Procedures. University of Chicago Environmental Health and Safety.

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  • Safety Data Sheet: Adamantane. Carl ROTH.

  • Safety Data Sheet: 4-Nitrophenol. MilliporeSigma.

  • Material Safety Data Sheet: 4-PHENYL PHENOL 98%. Oxford Lab Fine Chem LLP.

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  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

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Retrosynthesis Analysis

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Reactant of Route 1
1-(4-nitrophenyl)-3-phenyladamantane
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Reactant of Route 2
1-(4-nitrophenyl)-3-phenyladamantane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.